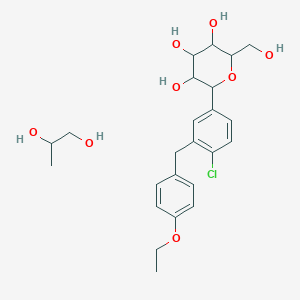
2-Chloro-2-fluoro-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-fluoro-1-phenylethanone typically involves the halogenation of acetophenone derivatives. One common method includes the reaction of acetophenone with chlorine and fluorine sources under controlled conditions. For instance, the reaction can be carried out using chloroacetyl chloride and anhydrous aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products:
Substitution: Products include substituted phenylethanones.
Reduction: Major products are the corresponding alcohols.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-fluoro-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-fluoro-1-phenylethanone involves its interaction with various molecular targets. For instance, it can act as a substrate for enzymes that catalyze halogenation or dehalogenation reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Acetophenone: The parent compound, which lacks the halogen substituents.
2-Chloro-1-phenylethanone: Similar structure but lacks the fluorine atom.
2-Fluoro-1-phenylethanone: Similar structure but lacks the chlorine atom.
Uniqueness: 2-Chloro-2-fluoro-1-phenylethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual substitution enhances its utility in various synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H6ClFO |
|---|---|
Molekulargewicht |
172.58 g/mol |
IUPAC-Name |
2-chloro-2-fluoro-1-phenylethanone |
InChI |
InChI=1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |
InChI-Schlüssel |
IMKBIPXUOOABLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)
![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)





![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)





